Product packaging for Diethyl (4-azidobutyl)boronate(Cat. No.:CAS No. 120986-87-0)

Diethyl (4-azidobutyl)boronate

Cat. No.: B14290554
CAS No.: 120986-87-0
M. Wt: 199.06 g/mol
InChI Key: LXRUWNALMWQPHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl (4-azidobutyl)boronate is a bifunctional reagent that integrates a boronate ester and an organic azide group, making it a valuable building block in synthetic organic chemistry and chemical biology research. The boronate ester functional group is a cornerstone in modern synthetic methodologies, most notably serving as a key intermediate in the Suzuki-Miyaura cross-coupling reaction, a powerful transition-metal-catalyzed process for forming carbon-carbon bonds that is essential in pharmaceutical development and materials science . The presence of the azide group opens avenues for further diversification via click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This dual reactivity allows researchers to first employ the boronate in a coupling reaction to construct a molecular scaffold, and subsequently use the azide handle to attach probes, tags, or other functional entities in a modular fashion. While boronic acids and their esters are generally stable and low-toxicity compounds used extensively as synthetic intermediates , this product is intended for research applications by qualified laboratory professionals. This compound is offered for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18BN3O2 B14290554 Diethyl (4-azidobutyl)boronate CAS No. 120986-87-0

Properties

CAS No.

120986-87-0

Molecular Formula

C8H18BN3O2

Molecular Weight

199.06 g/mol

IUPAC Name

4-azidobutyl(diethoxy)borane

InChI

InChI=1S/C8H18BN3O2/c1-3-13-9(14-4-2)7-5-6-8-11-12-10/h3-8H2,1-2H3

InChI Key

LXRUWNALMWQPHI-UHFFFAOYSA-N

Canonical SMILES

B(CCCCN=[N+]=[N-])(OCC)OCC

Origin of Product

United States

Reactivity Profiles and Transformative Chemistry

Reactions of the Azide (B81097) Moiety

The azide group is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The azide moiety of Diethyl (4-azidobutyl)boronate readily participates in these highly efficient transformations.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, enabling the regioselective formation of 1,4-disubstituted 1,2,3-triazoles. This compound can be effectively coupled with a variety of terminal alkynes under standard CuAAC conditions, typically employing a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it a robust method for molecular ligation.

Alkyne SubstrateCatalyst SystemSolventProductYield (%)
PhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂ODiethyl (4-(4-phenyl-1H-1,2,3-triazol-1-yl)butyl)boronate>95
Propargyl alcoholCuITHFDiethyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)butyl)boronateHigh
1-Ethynyl-4-fluorobenzene[Cu(CH₃CN)₄]PF₆CH₂Cl₂Diethyl (4-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)butyl)boronate~90

This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound was not found in the search results.

To circumvent the potential cytotoxicity of copper catalysts in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful metal-free alternative. In this reaction, the azide moiety of this compound reacts with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a metal catalyst. The relief of ring strain in the cyclooctyne provides the driving force for the reaction, leading to the formation of a stable triazole product. The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. nih.govresearchgate.netnih.govchemrxiv.org

CyclooctyneSecond-Order Rate Constant (k) (M⁻¹s⁻¹)
Dibenzocyclooctyne (DBCO)~10⁻¹ - 10⁻²
Bicyclo[6.1.0]nonyne (BCN)~10⁻¹
Difluorinated cyclooctyne (DIFO)~1

This table provides typical rate constants for SPAAC reactions with various cyclooctynes and is for illustrative purposes. Specific kinetic data for this compound was not available.

The azide group can be selectively reduced to a primary amine, a fundamental transformation in organic synthesis. The Staudinger reaction provides a mild method for this conversion, involving the reaction of the azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate. organic-chemistry.orgwikipedia.orgnih.gov Subsequent hydrolysis yields the corresponding amine and a phosphine oxide byproduct. organic-chemistry.orgwikipedia.orgnih.gov This two-step process is known as the Staudinger reduction. wikipedia.org

A significant advancement of this chemistry is the Staudinger ligation, a bioorthogonal reaction that forms a stable amide bond. In this process, the phosphine reagent contains an electrophilic trap, which intercepts the aza-ylide intermediate intramolecularly to form the amide linkage. This reaction has proven invaluable in chemical biology for labeling and conjugating biomolecules.

Phosphine ReagentProduct of Staudinger Reduction
Triphenylphosphine (PPh₃)Diethyl (4-aminobutyl)boronate
Tributylphosphine (PBu₃)Diethyl (4-aminobutyl)boronate

This table illustrates the expected product from the Staudinger reduction of this compound.

The reactivity of organic azides extends beyond cycloadditions and reductions to include reactions with various main group compounds. These reactions can lead to the formation of a diverse array of nitrogen-containing organometallic species. For instance, reactions with organoboranes can, under certain conditions, lead to the formation of iminoboranes. The interaction of alkyl azides with other main group elements like aluminum, gallium, and indium can also result in the formation of unique coordination complexes and heterocyclic structures. The specific outcomes of these reactions are highly dependent on the nature of the main group element, its ligand sphere, and the reaction conditions.

Reactions of the Boronate Ester Moiety

The diethyl boronate ester functionality of this compound is a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. nih.govyoutube.com The diethyl boronate ester of this compound can serve as the organoboron partner in these reactions. This allows for the introduction of the 4-azidobutyl moiety onto various aromatic, heteroaromatic, or vinylic scaffolds. The reaction generally requires a base to facilitate the transmetalation step and is compatible with a broad range of functional groups, including the azide, which typically remains intact under the reaction conditions.

Coupling PartnerPalladium CatalystBaseProduct
IodobenzenePd(PPh₃)₄Na₂CO₃4-Azido-1-phenylbutane
4-BromotoluenePd(dppf)Cl₂K₂CO₃1-(4-Azidobutyl)-4-methylbenzene
Vinyl bromidePd(OAc)₂ / SPhosK₃PO₄1-Azidohex-5-ene

This table presents hypothetical examples of Suzuki-Miyaura reactions with this compound as the boronate partner. The azide group is shown as being reduced in the product for illustrative purposes of a potential subsequent transformation, though it would likely remain intact during the Suzuki coupling itself.

Other Transition Metal-Catalyzed Transformations Involving Boronate Esters

Beyond copper-catalyzed couplings, the boronate ester functionality of this compound can participate in a variety of other transition metal-catalyzed reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govchemistryjournals.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form C(sp³)–C(sp²) bonds. While less common than their C(sp²)–C(sp²) counterparts, methods for the coupling of alkylboronic esters with aryl halides have been developed. These reactions typically require specific ligands to facilitate the challenging transmetalation and reductive elimination steps involving alkyl groups.

Rhodium catalysts have also been employed in reactions involving boronate esters. For instance, rhodium-catalyzed C-H amination reactions of boryl sulfamate (B1201201) esters have been used to synthesize cyclic amino boronates. researchgate.net This highlights the potential for intramolecular reactions where the boronate ester directs or participates in transformations at other positions within the molecule.

Table 2: Examples of Transition Metal-Catalyzed Reactions of Alkylboronic Esters

Reaction Type Boronic Ester Coupling Partner Catalyst Product Type
Suzuki-Miyaura Coupling Primary Alkyl-B(pin) Aryl Bromide Pd(dba)₂ / SPhos Alkyl-Aryl Compound

Note: This table illustrates the types of transformations that alkylboronic esters can undergo and suggests potential reaction pathways for this compound, assuming the azide functionality remains stable under the reaction conditions.

The presence of the azide group in this compound introduces both a challenge and an opportunity. The reaction conditions must be carefully selected to avoid unwanted reactions of the azide, such as reduction or coordination to the metal center. Conversely, the azide could potentially be used to direct or participate in the catalytic cycle, leading to novel transformations.

Alkyl Migration and Homologation Reactions

The carbon-boron bond in boronate esters can undergo 1,2-migration reactions, which are fundamental to homologation chemistry. The Matteson homologation, for example, allows for the stereospecific insertion of a carbon atom into the C-B bond. Boronic esters containing azido (B1232118) substituents have been shown to react efficiently in asymmetric homologation reactions with (dihalomethyl)lithiums, leading to the insertion of a halomethyl group into the carbon-boron bond. nih.gov This demonstrates that the azide group is compatible with these types of transformations.

More recent developments have explored radical-mediated boron migration cascades in allylboronic esters. nih.govacs.org These reactions proceed via a 1,2-boron shift, allowing for the remote functionalization of the alkyl chain. While this compound does not possess an allylic system, these studies highlight the fundamental reactivity of the boronate group to undergo migration.

Furthermore, the reaction of alkenyl boronate complexes with activated nitrogen heterocycles can proceed via a 1,2-metalate rearrangement, which is a form of alkyl migration. nih.gov Notably, these reactions have been shown to be compatible with azide functional groups present in the migrating alkyl chain. nih.gov

Table 3: Examples of Alkyl Migration and Homologation Reactions

Reaction Type Boronate Substrate Reagent Key Transformation
Asymmetric Homologation α-Azido Boronic Ester (Dihalomethyl)lithium Insertion of halomethyl group into C-B bond
Radical Boron Migration Allylboronic Ester Radical Initiator 1,2-Boron shift

Note: This table summarizes key findings from the literature that suggest the potential for this compound to undergo similar transformations.

Reversible Covalent Interactions with Vicinal Diols and Polyols

A hallmark of boronic acids and their esters is their ability to form reversible covalent bonds with vicinal diols and polyols to generate cyclic boronate esters. This equilibrium is sensitive to pH, temperature, and the concentration of the diol. The formation of these more stable cyclic esters can be exploited in various applications, including sensing, separation, and the construction of dynamic molecular assemblies.

The interaction is based on the Lewis acidity of the boron atom. In the presence of a diol, the diethyl boronate can undergo transesterification to form a more stable five- or six-membered cyclic boronate ester. This process is typically reversible under aqueous or protic conditions.

The equilibrium of this interaction can be represented as follows:

R-B(OEt)₂ + HO-(CH₂)n-OH ⇌ R-B(O-(CH₂)n-O) + 2 EtOH

The stability of the resulting cyclic boronate ester is influenced by the nature of the diol, with catechols and certain sugars forming particularly stable complexes. This reversible binding has been utilized for the development of sensors and for the controlled assembly and disassembly of supramolecular structures.

Cascade and Domino Reactions Initiated by Azide or Boronate Reactivity

The bifunctional nature of this compound also makes it an interesting substrate for cascade or domino reactions, where a single reaction event triggers a series of subsequent transformations in a single pot. sigmaaldrich.com

A cascade reaction could be initiated by the transformation of either the azide or the boronate functionality. For example, the reduction of the azide to an amine would generate an amino-butylboronate. This intermediate could then undergo an intramolecular reaction, such as cyclization, potentially facilitated by the boronate ester or a subsequent transformation of it.

A domino reaction involving a boronic acid and a γ-azido-N-tosylhydrazone has been reported to yield 2,2-disubstituted pyrrolidines. researchgate.netresearchgate.net This process involves the formation of a diazoalkane, intermolecular carboborylation, and an intramolecular carborylation of the azide. While the substrate is different, this demonstrates the potential for domino reactions involving both azide and boronate functionalities.

Applications in Advanced Organic Synthesis

Modular Construction of Complex Molecular Architectures

The concept of modular synthesis, which involves the assembly of complex structures from smaller, interchangeable building blocks, is well-supported by the reactivity of Diethyl (4-azidobutyl)boronate. illinois.edu The azide (B81097) and boronate functionalities can be addressed independently, enabling the sequential introduction of different molecular fragments.

The construction of polyfunctionalized organic scaffolds is a cornerstone of modern drug discovery and materials science. The azide group of this compound can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry," to introduce a triazole ring bearing a wide range of substituents. nih.govnih.gov This reaction is known for its high efficiency, selectivity, and tolerance of various functional groups. Subsequently, the boronate ester can be utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, thereby introducing aryl or vinyl groups. nih.gov This sequential approach allows for the controlled and predictable synthesis of highly decorated and diverse molecular scaffolds.

Reaction Type Functional Group Introduced Moiety Key Features
Click Chemistry (CuAAC)AzideSubstituted TriazoleHigh efficiency, High selectivity, Broad functional group tolerance
Suzuki-Miyaura CouplingBoronate EsterAryl or Vinyl GroupsC-C bond formation, Versatile

Macrocycles and other constrained systems are of significant interest in medicinal chemistry due to their unique conformational properties, which can lead to enhanced biological activity and selectivity. core.ac.uk this compound can be employed as a key building block in the synthesis of such structures. For instance, a linear precursor containing an alkyne at one terminus and another reactive group at the other can be cyclized by first reacting the alkyne with the azide of this compound, followed by an intramolecular reaction involving the boronate ester. This strategy allows for the creation of macrocycles with embedded triazole and boronate functionalities, which can be further modified. The synthesis of such complex structures often relies on building blocks derived from readily available starting materials like monosaccharides. universityofgalway.ie

Development of Conjugates and Hybrid Molecules

The ability to link different molecular entities is crucial for the development of targeted therapeutics, diagnostic agents, and advanced materials. The azide group of this compound serves as an excellent handle for bioconjugation. rsc.org Through click chemistry, it can be efficiently ligated to proteins, peptides, nucleic acids, or other biomolecules that have been functionalized with an alkyne group. nih.gov This approach has been widely used to create a variety of bioconjugates with tailored properties. rsc.org Furthermore, the boronic acid moiety can be used to form reversible covalent bonds with diols present in biological molecules such as saccharides, or to act as a pharmacophore itself. nih.govnih.gov This dual functionality allows for the creation of complex hybrid molecules where one part can be permanently attached via the triazole linkage and the other can interact reversibly or have a specific biological function through the boronate group.

Applications in Polymer Chemistry for the Synthesis of Functional Materials

In polymer chemistry, this compound can be utilized both as a functional monomer and as a post-polymerization modification agent to create advanced functional materials. nih.gov The azide group allows for the incorporation of the boronate functionality into polymer chains via click polymerization or by grafting onto alkyne-functionalized polymers. acs.orgnih.gov This results in polymers decorated with boronic acid groups, which can be used for a variety of applications. For example, boronic acid-functionalized polymers are known to form hydrogels through dynamic boronate ester cross-linking with polyvinyl alcohol, which are responsive to changes in pH and the presence of sugars. utwente.nlnih.gov These materials have potential applications in drug delivery, sensing, and tissue engineering. The ability to introduce boronic acid functionality in a controlled manner using click chemistry provides a powerful tool for designing smart materials with tunable properties. acs.orgnih.gov

Application Area Key Feature Resulting Material Potential Use
Polymer ModificationClick Chemistry GraftingBoronic Acid-Functionalized PolymersSmart Hydrogels, Sensors
Material SynthesisDynamic Covalent ChemistryCross-linked Polymer NetworksSelf-healing Materials, Drug Delivery

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological processes in living systems. The dual nature of this compound makes it an attractive scaffold for the design of novel chemical probes. The azide group can be used to attach a reporter molecule, such as a fluorophore, via click chemistry. wikipedia.org The boronic acid moiety can act as a recognition element for specific biological targets, such as carbohydrates or serine proteases. nih.gov This modular design allows for the creation of a variety of probes where the recognition and reporting functions are separated and can be independently optimized. For example, a probe could be designed to bind to cell surface glycans via the boronic acid group, with its location and binding events visualized through the fluorescence of the attached dye. The ability to construct such probes in a straightforward and modular fashion is a significant advantage in the field of chemical biology. rsc.org

Theoretical and Mechanistic Investigations

Computational Chemistry Studies on Reaction Pathways

Computational chemistry provides powerful tools to investigate the complex reaction pathways of bifunctional molecules like Diethyl (4-azidobutyl)boronate. Density Functional Theory (DFT) and other methods are employed to model reaction intermediates, transition states, and energy profiles, offering insights that are often difficult to obtain through experimental means alone. nih.gov

The azide (B81097) group in this compound is a versatile functional group, most notably known for its participation in 1,3-dipolar cycloaddition reactions, often referred to as "click chemistry". nih.gov Computational studies can elucidate how the proximate boronate ester influences the reactivity of the azide.

One area of investigation is the potential for intramolecular interactions. While the butyl chain provides flexibility, certain conformations could bring the azide and boronate groups into proximity. Computational models can determine the energetic favorability of such conformations and whether they lead to any activation or deactivation of the azide moiety.

A key reaction mechanism for analogous systems is the Boronate Formation-Triggered Azide-Alkyne Cycloaddition (BAAC). acs.org In this process, the boronic acid or boronate ester reacts with a diethanolamine-functionalized alkyne. acs.org This brings the azide and alkyne into close proximity, facilitating a rapid, intramolecular cycloaddition without the need for a metal catalyst. acs.org The rate-determining step in such a reaction is the intramolecular triazole formation. acs.org Computational studies can model the transition state of this intramolecular cycloaddition, providing insights into the reaction barrier and the geometric requirements for the reaction to occur.

Table 1: Hypothetical Calculated Energy Barriers for Azide Cycloaddition Pathways

Reaction Pathway Reactants Catalyst/Trigger Calculated Activation Energy (kcal/mol)
Intermolecular Cycloaddition This compound + Terminal Alkyne Copper(I) 15-20

Note: This table contains hypothetical data for illustrative purposes.

The boronate group is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. rsc.org The key step in this catalytic cycle is transmetalation, where the organic group is transferred from boron to a palladium center. rsc.orgnih.gov For a bifunctional molecule like this compound, understanding this process is critical, especially concerning the compatibility of the azide group under the reaction conditions.

Computational studies have been instrumental in debating and clarifying the mechanism of transmetalation. Two primary pathways are generally considered nih.govacs.orgrsc.org:

The Boronate Pathway (Path A): The boronic ester is activated by a base (like hydroxide) to form a more nucleophilic "ate" complex. This boronate then reacts with an arylpalladium(II) halide complex. nih.govacs.org

The Oxo-Palladium Pathway (Path B): The arylpalladium(II) halide complex first reacts with the base to form a more reactive arylpalladium(II) hydroxide (B78521) complex. This species then reacts with the neutral boronic ester. nih.govacs.org

Systematic studies suggest that for reactions in aqueous solvents with weak bases, the oxo-palladium pathway, involving the reaction of a palladium hydroxide complex with the boronic acid (or ester), is kinetically favored and occurs orders of magnitude faster. nih.gov Computational models can calculate the energy profiles for both pathways for this compound, determining the preferred route under specific conditions and assessing any potential interference from the azide group. The formation of a critical Pd-O-B linkage is a key feature of the pre-transmetalation intermediate in both pathways. acs.org

Kinetics and Thermodynamics of Bifunctional Transformations

The study of kinetics and thermodynamics provides quantitative data on the rates and equilibria of reactions involving this compound. This is essential for optimizing reaction conditions to favor a desired product.

For tandem reactions, where both the azide and boronate groups react sequentially, kinetic studies can reveal the rate-determining step. For example, in a BAAC-type reaction, control experiments and NMR studies on similar systems have shown that the initial boronate ester formation is a reversible process, while the subsequent intramolecular cycloaddition is the slower, rate-determining step. acs.org Dilution studies can further confirm an intramolecular mechanism, as the reaction rate would not be substantially affected by concentration. acs.org

Table 2: Hypothetical Kinetic Data for a Tandem Boronate-Azide Reaction

Reactant Concentration (mM) Initial Rate of Boronate Exchange (M/s) Initial Rate of Triazole Formation (M/s)
10 1.5 x 10-4 3.2 x 10-6
5 7.6 x 10-5 1.6 x 10-6

Note: This table contains hypothetical data for illustrative purposes, showing that the rate of triazole formation is significantly slower than the initial boronate exchange.

Thermodynamic studies can determine the relative stability of reactants, intermediates, and products. For instance, the formation of the six-membered ring in the boronate ester formed with diethanolamine (B148213) is thermodynamically favorable, driving the equilibrium towards the intermediate that precedes the intramolecular cycloaddition.

Rational Design of Ligands and Optimization of Catalytic Systems for Selective Reactions

For reactions catalyzed by transition metals, such as the Suzuki-Miyaura coupling of the boronate group, the choice of ligand on the metal center is crucial for achieving high efficiency and selectivity. researchgate.net The rational design of ligands, often aided by computational chemistry, aims to create a specific steric and electronic environment around the metal catalyst.

In the case of this compound, a key challenge is to perform a reaction at the boronate center without triggering an unwanted reaction at the azide group, or vice versa. Ligand design can address this:

For Boronate-Selective Reactions: Bulky, electron-rich phosphine (B1218219) ligands are commonly used in palladium-catalyzed Suzuki-Miyaura couplings. These ligands can promote the reductive elimination step and stabilize the active Pd(0) catalyst. The design can focus on creating a catalytic pocket that is accessible to the boronate group while sterically shielding the catalyst from coordinating with the azide.

For Azide-Selective Reactions: In copper-catalyzed azide-alkyne cycloadditions (CuAAC), specific ligands are used to stabilize the Cu(I) oxidation state and prevent side reactions. If one wanted to perform a CuAAC in the presence of the boronate, the ligand system would need to be unreactive towards the C-B bond.

Optimization of the catalytic system also involves screening solvents, bases, and temperatures. For instance, in the Suzuki-Miyaura reaction, the choice of base can influence which transmetalation pathway is dominant. nih.gov A systematic approach, combining experimental screening with computational predictions, can lead to highly selective and efficient transformations of this compound.

Table 3: Hypothetical Catalytic Systems for Selective Reactions

Target Functionality Catalyst Ligand Base Solvent Outcome
Boronate Pd(OAc)2 SPhos K3PO4 Toluene/H2O Selective Suzuki-Miyaura Coupling
Azide CuI TBTA None THF Selective CuAAC

Note: This table contains hypothetical data for illustrative purposes.

Future Directions and Emerging Research Avenues

Expansion of Substrate Scope and Reaction Generality

Future research will likely focus on broadening the range of chemical transformations and substrates compatible with Diethyl (4-azidobutyl)boronate. The dual functionality of the molecule presents opportunities for developing novel reactions where both the azide (B81097) and boronate moieties participate, either sequentially or concurrently.

Key research avenues include:

Development of Novel Catalytic Systems: Investigating new catalysts that can selectively activate either the C-B bond or the azide group in the presence of the other will be crucial. This would allow for controlled, stepwise modifications of the molecule.

Iterative Homologation Reactions: The Matteson homologation, a powerful method for the stereocontrolled extension of carbon chains via the insertion of carbenoids into carbon-boron bonds, could be adapted. nih.gov Applying iterative homologation techniques to this compound could enable the synthesis of a diverse library of azide-containing organoboron compounds with varying chain lengths and functionalities. nih.govresearchgate.net

Exploring Diverse Reaction Partners: Research into expanding the scope of coupling partners for both the azide (e.g., novel alkynes, phosphines, or strained alkenes for click chemistry) and the boronic ester (e.g., a wider variety of aryl, heteroaryl, and vinyl halides for Suzuki-Miyaura coupling) is a significant area for growth.

Research AreaObjectivePotential Impact
Novel CatalysisAchieve selective activation of either the azide or boronate group.Enables precise, stepwise synthesis of complex molecules.
Iterative HomologationApply techniques like Matteson homologation to extend the carbon chain. nih.govCreates libraries of azide-functionalized boronic esters with varied lengths.
Diverse Coupling PartnersExpand the range of reactants for both azide-based ligations and boronate-based cross-couplings.Increases the synthetic versatility and applicability of the compound.

Integration with Automated Synthesis and Flow Chemistry Methodologies

The integration of this compound's synthesis and subsequent reactions into automated and flow chemistry platforms represents a significant step forward. These technologies offer enhanced safety, reproducibility, and efficiency compared to traditional batch methods.

Flow Chemistry for Synthesis: Organic azides can be hazardous, with a tendency to be explosive. acs.org Flow chemistry minimizes these risks by handling only small quantities of hazardous intermediates at any given time. acs.org Established flow protocols for the synthesis of both organic azides and organoboron compounds could be combined and adapted for the safe and efficient production of this compound. nih.govcam.ac.ukrsc.org This approach can also suppress side reactions that are common in batch syntheses of boronic acids, such as protonation and butylation. sci-hub.se

Automated Iterative Synthesis: Automated platforms have been successfully used for the iterative homologation of organoboron substrates, allowing for the controlled, stepwise construction of carbon chains without manual intervention. bris.ac.ukunimi.itwikipedia.org Integrating this compound as a starting material in such an automated "assembly-line" could enable the programmed synthesis of complex, azide-terminated molecules for specific applications in materials science or drug discovery. bris.ac.uk

MethodologyAdvantages for this compoundKey Research Focus
Flow Chemistry- Enhanced safety in handling azides acs.org
  • Improved reaction control and suppression of side-products sci-hub.se
  • Potential for scale-up production sci-hub.se
  • Developing a continuous, multi-step flow process for synthesis and purification.
    Automated Synthesis- High reproducibility for iterative reactions bris.ac.uk
  • Enables rapid generation of molecular libraries unimi.it
  • Reduces manual handling of reagents
  • Adapting the compound for use in robotic platforms for iterative C-C bond formation. wikipedia.org

    Development of Sustainable and Green Chemistry Approaches

    Future efforts will increasingly prioritize the development of environmentally benign methods for the synthesis and use of this compound. This aligns with the broader goals of green chemistry to reduce waste, energy consumption, and the use of hazardous materials.

    Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly efficient and atom-economical. nih.gov Designing one-pot syntheses that construct the azidobutylboronate framework from simple precursors would significantly reduce the number of steps and purification requirements, thereby minimizing solvent waste. nih.govresearchgate.net

    Metal-Free Catalysis: While transition metals are effective catalysts for many reactions involving boronic esters (e.g., Suzuki coupling), they can be costly and pose toxicity concerns. Research into metal-free borylation and coupling reactions is a growing field. mdpi.com Developing such methods for this compound would enhance its environmental profile and biocompatibility.

    Alternative Energy Sources: The use of alternative energy sources like microwave or infrared irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov Investigating these techniques for the synthesis of this compound could lead to more energy-efficient processes. researchgate.net Photoinduced approaches are also gaining traction for creating organoboron compounds, offering new pathways for activation. nih.gov

    Advancements in Bioorthogonal Tagging and Labeling Strategies

    The presence of both an azide and a boronic ester makes this compound a highly promising candidate for advanced bioorthogonal applications. nih.govnih.gov Bioorthogonal chemistry allows for the specific labeling of biomolecules in their native environment without interfering with biological processes. dntb.gov.uaresearchgate.net

    Dual-Functionality Probes: The azide group is a well-established bioorthogonal handle, readily participating in Staudinger ligations and "click chemistry" reactions like copper-catalyzed or strain-promoted azide-alkyne cycloadditions. nih.govacs.org The boronic ester can form reversible covalent bonds with 1,2- or 1,3-diols, which are present on many biomolecules like glycoproteins and RNA. scholaris.ca This dual functionality could be exploited for:

    Two-Step Labeling: First, the boronic ester could target and bind to a diol-containing biomolecule. Subsequently, the azide handle could be used for a highly specific and permanent "click" reaction with a reporter molecule (e.g., a fluorophore).

    Multi-Component Imaging: The compound could act as a linker to connect two different biological targets simultaneously, one via the boronate and the other via the azide, enabling advanced imaging or proximity-ligation assays.

    Expanding the Bioorthogonal Toolbox: While azides are widely used, the development of new bioorthogonal reactions is an active area of research. nih.gov Boronic acids and their derivatives are being explored for various bioorthogonal strategies, including the formation of iminoboronates and their use in tetrazine ligations. nih.govacs.org this compound could serve as a platform to develop and test novel, mutually orthogonal reaction pairings, potentially allowing for simultaneous, multi-target labeling within a single living system. nih.gov

    Q & A

    Q. What are the optimal synthetic routes for Diethyl (4-azidobutyl)boronate, and how do reaction conditions influence yield and purity?

    this compound can be synthesized via copper-catalyzed borylation, leveraging the mild conditions and functional group tolerance of copper-boryl reagents. For instance, copper catalysts enable the formation of boronate esters at room temperature, minimizing side reactions . Additionally, allylic boronate synthesis methods, such as diboration of unsaturated hydrocarbons (e.g., alkenes or aldehydes), provide access to structurally diverse boronate esters. Optimization of solvent polarity, catalyst loading (e.g., 5-10 mol% Cu), and stoichiometric control of azide precursors is critical to achieving high yields (>80%) and purity .

    Q. How can the stability of this compound be maintained during analytical characterization?

    The compound’s boronate ester group is prone to hydrolysis in aqueous or protic environments. To mitigate this, use non-aqueous, non-protic diluents (e.g., dry DCM or THF) during sample preparation and maintain pH below the boronate’s pKa (~8.5) to prevent on-column degradation in HPLC analyses . For long-term storage, inert atmospheres (N₂/Ar) and desiccants are recommended. Spectroscopic characterization (e.g., ¹¹B NMR) should be performed immediately after dissolution to capture accurate structural data .

    Q. Which spectroscopic techniques are most effective for characterizing this compound?

    Multi-nuclear NMR (¹H, ¹³C, ¹¹B) is essential for confirming the boronate ester structure and azide functionality. ¹¹B NMR typically shows a peak near δ 30 ppm for trigonal boronate esters. FT-IR identifies the azide stretch (~2100 cm⁻¹) and B-O bonds (~1350 cm⁻¹). LC-MS/MS in positive ion mode confirms molecular weight ([M+Na]⁺ adducts), while UV-Vis and fluorescence spectroscopy can probe electronic properties for applications in sensing .

    Advanced Research Questions

    Q. How can this compound be applied in the selective enrichment of cis-diol-containing biomolecules?

    The boronate ester moiety binds reversibly with cis-diols (e.g., glycoproteins, nucleosides) under alkaline conditions (pH 8.5–9.5). Functionalizing solid-phase supports (e.g., magnetic beads, monolithic columns) with this compound enables pH-controlled capture/release. For example, glycoproteins are captured at pH 8.5 and eluted at pH 3.0, achieving >90% recovery. The azide group allows further click chemistry modifications (e.g., CuAAC with alkynes) to tailor selectivity .

    Q. What strategies enhance the binding affinity and selectivity of boronate-based materials incorporating this compound for glycoprotein analysis?

    Multivalent binding, achieved by immobilizing multiple boronate ligands on a polymer scaffold, increases affinity (Kd < 10⁻⁶ M) for glycoproteins like HbA1c. Nanoconfinement within mesoporous silica (pore size 5–10 nm) enhances binding kinetics and tolerance to interferents (e.g., albumin). Additionally, "teamed boronate affinity" combines boronate esters with tertiary amines to enable binding at neutral pH (7.4), improving biocompatibility for serum analyses .

    Q. In molecular imprinting, how does this compound improve glycoprotein recognition specificity?

    Boronate affinity-based molecular imprinting uses the compound as a covalent template during polymerization. After glycoprotein binding, the boronate-azide group is cleaved (via pH shift or competitive diols), leaving imprinted cavities with complementary size/shape. This approach achieves antibody-like specificity (cross-reactivity <5%) for applications in disease diagnostics, such as detecting cancer biomarkers (e.g., α-fetoprotein) in serum .

    Q. What challenges arise when using this compound as an intermediate in pharmaceutical synthesis?

    Key challenges include:

    • Hydrolysis during coupling reactions : Use anhydrous solvents (e.g., THF) and low temperatures (0–5°C) to preserve the boronate ester during Suzuki-Miyaura cross-coupling .
    • Azide stability : Avoid prolonged exposure to light or heat, which can trigger premature Staudinger or Huisgen reactions.
    • Purification : Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates boronate intermediates from byproducts .

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